4-{[(Oxan-2-yl)formamido]methyl}benzoic acid
CAS No.: 1458303-51-9
Cat. No.: VC6639963
Molecular Formula: C14H17NO4
Molecular Weight: 263.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1458303-51-9 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.293 |
| IUPAC Name | 4-[(oxane-2-carbonylamino)methyl]benzoic acid |
| Standard InChI | InChI=1S/C14H17NO4/c16-13(12-3-1-2-8-19-12)15-9-10-4-6-11(7-5-10)14(17)18/h4-7,12H,1-3,8-9H2,(H,15,16)(H,17,18) |
| Standard InChI Key | OJARVNDCDXFFSE-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Introduction
Synthesis and Preparation
While specific synthesis protocols for 4-{[(Oxan-2-yl)formamido]methyl}benzoic acid are not detailed in the literature, similar compounds often involve multi-step syntheses. These processes typically include reactions such as formylation, amidation, and alkylation to attach the necessary functional groups to the benzoic acid core. The use of catalysts and specific solvents can enhance reaction efficiency and yield.
Comparison with Related Compounds
Other benzoic acid derivatives have been extensively studied for their biological activities, such as COX-2 inhibition or antimicrobial properties . For instance, compounds like 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have shown antimicrobial activity . While these compounds differ structurally from 4-{[(Oxan-2-yl)formamido]methyl}benzoic acid, they illustrate the potential for benzoic acid derivatives to exhibit diverse biological activities.
Data Table: Comparison of Benzoic Acid Derivatives
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-{[(Oxan-2-yl)formamido]methyl}benzoic acid | Oxan-2-yl formamido group | Not reported |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Chlorophenyl sulfonyl group | Antimicrobial |
| 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | Triazole ring | Part of orexin receptor antagonist |
| 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide | Quinazolinone moiety | COX-2 inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume